10-Hydroxydecanoic acid

Overview

Description

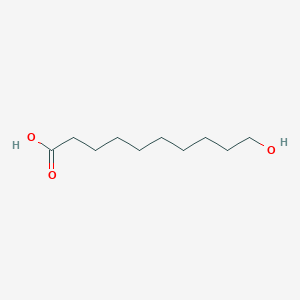

10-Hydroxydecanoic acid (10-HDAA) is a medium-chain hydroxy fatty acid and the second most abundant lipid component in royal jelly (RJ), a secretion produced by honeybees (Apis mellifera) . Its molecular formula is C₁₀H₂₀O₃, with a hydroxyl group at the C10 position (Figure 1). Key physicochemical properties include a melting point of 75–77°C, a predicted boiling point of 330.8°C, and solubility in chloroform and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Hydroxydecanoic acid can be synthesized through the alkaline cleavage of ricinoleates. This process involves using ethanol as a solvent at temperatures of 190–200°C with two to three equivalents of sodium hydroxide, yielding up to 69% of pure this compound . This method avoids the use of large excesses of alkali and high boiling alcohols as reaction media.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from ricinoleates is a promising route due to its relatively high yield and simplicity.

Chemical Reactions Analysis

Lactonization to 5-Hexyldihydro-2(3H)-Furanone

10-HDA undergoes intramolecular esterification (lactonization) to form 5-hexyldihydro-2(3H)-furanone and water. This reaction is thermodynamically characterized by the following thermochemical data:

| Reaction | ΔrH° (kJ/mol) | Phase | Method | Reference |

|---|---|---|---|---|

| C₁₀H₂₀O₃ → C₁₀H₁₈O₂ + H₂O | 12.1 ± 0.67 | Solid phase | Calvet microcalorimetry |

The positive enthalpy change indicates an endothermic process. This lactonization is critical in synthesizing cyclic esters for polymer chemistry and fragrance applications .

Polymerization and Esterification Reactions

10-HDA serves as a monomer in enzyme-catalyzed polymerizations:

- Ester-linked copolymer synthesis : Reacts with acrylamide derivatives (e.g., sodium acryloyloxydecanoate) using polyethylene glycol (PEG)-modified lipase in benzene solutions .

- Polycondensation : Utilized in cutinase-catalyzed reactions to produce biodegradable polyesters, with chain length selectivity influenced by reaction conditions .

Catalytic Esterification and Macrocyclization

Transition metal catalysts enhance 10-HDA’s reactivity:

- Ruthenium-catalyzed esterification : Forms esters with alcohols under mild conditions, enabling scalable synthesis of complex macrocycles .

- Co-polymerization with diols : Produces cross-linked polymers for biomedical applications, such as controlled drug release .

Enzymatic Hydroxylation and Modification

While not a direct reaction of 10-HDA, biosynthetic pathways involving related compounds highlight its potential:

Scientific Research Applications

Biological and Pharmacological Activities

1. Antimicrobial Properties

10-HDA exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Research indicates that it can enhance the efficacy of royal jelly in combating bacterial infections. The antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit growth .

2. Bone Health

Recent studies have investigated the effects of 10-HDA on bone metabolism. A pilot study involving ovariectomized rats demonstrated that while 10-HDA did not prevent bone loss post-ovariectomy, it was associated with changes in bone mineral density and mechanical properties . The study suggested that the benefits of royal jelly might be more pronounced when considering the synergistic effects of its multiple constituents rather than relying solely on 10-HDA.

3. Wound Healing

10-HDA has been studied for its role in enhancing wound healing processes. A clinical trial showed that topical applications of royal jelly containing 10-HDA significantly increased collagen production in diabetic foot ulcers, suggesting its potential as a therapeutic agent for wound management .

4. Immune System Modulation

Research indicates that 10-HDA may enhance immune responses by promoting antigen-specific IgA production. This suggests a potential application in immunotherapy or as an adjunct treatment in conditions requiring immune modulation .

Nutritional Applications

1. Dietary Supplements

Due to its purported health benefits, 10-HDA is being explored as an ingredient in dietary supplements aimed at weight management and muscle sculpting. Its potential to promote fat metabolism and reduce anxiety makes it a candidate for functional food formulations .

2. Cosmetic Products

The cosmetic industry is increasingly interested in 10-HDA for its skin health benefits. Its moisturizing properties and ability to stimulate collagen synthesis make it a valuable ingredient in anti-aging creams and serums.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 10-Hydroxydecanoic acid involves its interaction with various molecular targets and pathways:

Estrogenic Action: It exhibits estrogenic effects, which may be mediated through estrogen receptors.

Anti-inflammatory Effects: It can inhibit nitric oxide production in macrophages, suggesting an anti-inflammatory mechanism.

Topical Delivery: Forms vesicles that enhance the delivery and retention of drugs in the skin, potentially improving the efficacy of topical treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

10-Hydroxy-2-decenoic Acid (10-HDA)

Structure: C10H18O3, with a hydroxyl group at C10 and an α,β-unsaturated double bond at C2 . Key Differences:

- Bioactivity: 10-HDA demonstrates anti-tumor and antibacterial properties, contrasting with 10-HDAA’s anti-inflammatory effects .

Decanoic Acid (C10H20O2)

Structure: A saturated medium-chain fatty acid lacking hydroxyl groups.

Functional Contrast:

- Toxicity: Decanoic acid inhibits the biotransformation of 10-HDAA to sebacic acid at concentrations as low as 0.2 g/L .

- Metabolic Role: Acts as an intermediate in sebacic acid production but lacks immunomodulatory properties .

3-Hydroxydecanoic Acid (C10H20O3)

Structure: Hydroxyl group at C3 instead of C10.

8-Hydroxyoctanoic Acid (C8H16O3)

Structure: Shorter chain (C8) with a hydroxyl group at C6. Bioprofiling: Detected in RJ via TLC-MS but present at lower concentrations than 10-HDAA. No direct functional overlap reported .

Sebacic Acid (C10H18O4)

Structure: Dicarboxylic acid derived from 10-HDAA oxidation.

Industrial Relevance: Used in polymer synthesis (e.g., nylon). 10-HDAA’s oxidation to sebacic acid is a rate-limiting step in biotransformation, with accumulation reducing process efficiency .

Data Tables

Table 1: Structural and Functional Comparison of 10-HDAA and Analogues

Table 2: Biotransformation Efficiency of 10-HDAA vs. Analogues

| Compound | Role in Sebacic Acid Production | Inhibition Threshold | Reference |

|---|---|---|---|

| This compound | Substrate | Accumulation >1 g/L | |

| Decanoic acid | Inhibitor | ≥0.2 g/L |

Research Implications and Challenges

- Structural-Activity Relationships: The position of hydroxyl groups and chain length critically influence bioactivity. For example, C10 hydroxylation in 10-HDAA vs. C3 in 3-hydroxydecanoic acid dictates immune vs. metabolic roles .

- Industrial Bottlenecks: Overcoming 10-HDAA’s rate-limiting oxidation step requires metabolic engineering, such as upregulating ω-oxidation enzymes in Candida tropicalis .

- Therapeutic Potential: Synergistic effects of 10-HDAA with tripeptides in hydrogels highlight its pro-healing and antimicrobial applications .

Biological Activity

10-Hydroxydecanoic acid (10-HDA) is a bioactive compound predominantly found in royal jelly, a substance produced by honeybees. This fatty acid has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of 10-HDA, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

10-HDA is a medium-chain fatty acid with the molecular formula C₁₁H₂₂O₃. It is characterized by a hydroxyl group at the tenth carbon position and is known for its unique structural properties that contribute to its biological functions.

1. Antibacterial Effects

10-HDA exhibits significant antibacterial activity against various pathogens. Recent studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis and death.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mg/mL | |

| Staphylococcus aureus | 1 mg/mL | |

| Micrococcus pyogenes | 0.75 mg/mL |

2. Anti-inflammatory Properties

Research has demonstrated that 10-HDA can inhibit inflammation in various models. A study conducted on microglial cells showed that 10-HDA reduced lipopolysaccharide (LPS)-induced nitric oxide production by targeting the NLRP3 inflammasome pathway and decreasing nitric oxide synthase (NOS) levels.

- Case Study : In a murine model, administration of 10-HDA significantly decreased inflammatory markers associated with neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

3. Antitumor Activity

10-HDA has been implicated in anticancer activity through its estrogen-like effects. It has been shown to stimulate the proliferation of certain cancer cell lines while inhibiting others.

- Research Findings : In vitro studies indicated that 10-HDA inhibited the growth of human breast cancer cells (MCF-7) when combined with tamoxifen, suggesting a complex interaction with estrogen receptors .

The mechanisms underlying the biological activities of 10-HDA include:

- Estrogenic Activity : 10-HDA has been shown to activate estrogen receptors, which may contribute to its effects on bone density and cancer cell proliferation .

- Antioxidant Properties : The compound exhibits antioxidant activity, reducing oxidative stress in cells and tissues .

- Modulation of Immune Responses : By influencing cytokine production and immune cell activity, 10-HDA can modulate inflammatory responses .

Research Findings Summary

Recent studies have provided insights into the effects of 10-HDA on various biological systems:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 10-hydroxydecanoic acid, and how are they characterized experimentally?

- Answer : this compound (C₁₀H₂₀O₃; molecular weight 188.26 g/mol) is characterized by a melting point of 75–77°C and a boiling point of ~330°C at atmospheric pressure . Solubility varies: it dissolves in ethanol (~10 mg/mL), DMSO, and DMF (~30 mg/mL), but is poorly soluble in petroleum ether . Characterization methods include high-performance thin-layer chromatography coupled with mass spectrometry (HPTLC-ESI-MS) for quantification and nuclear magnetic resonance (NMR) for structural elucidation. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. How is this compound synthesized or isolated for laboratory use?

- Answer : It is biosynthesized via microbial oxidation of decanoic acid or decane using engineered strains (e.g., Candida tropicalis). Fermentation protocols often involve substrate-limiting conditions to minimize inhibitory byproducts like decanoic acid . Purification typically employs crystallization from ethanol or ethyl acetate, with purity (>98%) verified by HPLC .

Advanced Research Questions

Q. What role does this compound play in sebacic acid production, and what are the key bottlenecks in this biotransformation?

- Answer : this compound is an intermediate in the ω-oxidation pathway of decane/decanoic acid to sebacic acid (a dicarboxylic acid). A critical bottleneck is its slow oxidation to sebacic acid, attributed to rate-limiting hydroxylase or dehydrogenase activity . Accumulation occurs under decane-limiting conditions, suggesting poor enzyme kinetics or feedback inhibition . Optimizing oxygen transfer and enzyme overexpression (e.g., cytochrome P450s) may improve yields.

Q. How can researchers resolve contradictions in metabolic flux data during this compound degradation?

- Answer : Discrepancies in flux data (e.g., accumulation vs. rapid degradation) may arise from strain-specific enzyme expression or substrate toxicity. Use isotopically labeled tracers (e.g., ¹³C-decane) to track real-time metabolic pathways . Coupling this with proteomics (e.g., LC-MS/MS) can identify underexpressed oxidases or competing pathways .

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices like royal jelly?

- Answer : HPTLC-ESI-MS enables quantification alongside structurally similar fatty acids (e.g., 10-HDA, 8-hydroxyoctanoic acid) with a detection limit of ~0.1 µg/mL . For high-throughput analysis, orthogonal projection to latent structures (OPLS) models integrate chemometric data to correlate concentrations with bioactivity (e.g., cytotoxicity in melanoma cells) .

Q. How does this compound modulate inflammatory responses, and what experimental models validate its anti-inflammatory activity?

- Answer : At 5 mM, it suppresses LPS-induced nitric oxide production in RAW 264.7 macrophages by inhibiting NF-κB signaling . Validate using ELISA (cytokine profiling) and Western blot (phospho-IκBα detection). Dose-response studies (1–10 mM) in murine models can confirm in vivo efficacy .

Q. Methodological Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Answer : While not classified as hazardous, use PPE (gloves, goggles) to avoid skin/eye irritation. Store in sealed containers at 4°C to prevent oxidation . Dispose via approved waste protocols (e.g., incineration) to avoid environmental release .

Q. How can researchers address solubility challenges in cell-based assays?

- Answer : Prepare stock solutions in DMSO (≤30 mg/mL) and dilute in culture media to maintain solvent concentrations <0.1% (v/v). Vortexing and sonication (30 sec, 40 kHz) enhance dispersion. Confirm solubility via dynamic light scattering (DLS) .

Q. Data Interpretation and Reproducibility

Q. Why do discrepancies arise in reported bioactivity data (e.g., antibacterial vs. cytotoxic effects)?

- Answer : Variability stems from differences in assay conditions (e.g., bacterial strains, solvent carriers) or purity levels. Standardize protocols using CLSI guidelines for MIC assays and validate purity via GC-MS . Report batch-specific certificates of analysis (CoA) .

Q. How can researchers improve reproducibility in microbial biotransformation studies?

Properties

IUPAC Name |

10-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCJVMMDTBEITC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168428 | |

| Record name | 10-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1679-53-4, 27925-00-4 | |

| Record name | 10-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1679-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-hydroxydecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-HYDROXYDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03XO416B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.